molecular formula C9H6BrNO2 B1424247 Methyl 5-bromo-2-cyanobenzoate CAS No. 714237-95-3

Methyl 5-bromo-2-cyanobenzoate

Cat. No. B1424247
M. Wt: 240.05 g/mol
InChI Key: JYCDKDCBYOOZLW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-cyanobenzoate is a chemical compound with the molecular formula C9H6BrNO2 . It has a molecular weight of 240.06 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for Methyl 5-bromo-2-cyanobenzoate is 1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

Methyl 5-bromo-2-cyanobenzoate is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

Methyl 5-bromo-2-cyanobenzoate derivatives have been studied for their potential in photodynamic therapy, a treatment method for cancer. Specifically, zinc phthalocyanine substituted with benzenesulfonamide derivative groups, including a component structurally related to Methyl 5-bromo-2-cyanobenzoate, has shown high singlet oxygen quantum yield. This property is significant for Type II photosensitizers in photodynamic therapy, indicating a promising avenue for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Pharmaceutical Intermediates

Methyl 5-bromo-2-cyanobenzoate and its related compounds play a crucial role as intermediates in the synthesis of various pharmaceuticals. For example, they have been used in the synthesis of bifendate intermediates, showcasing their importance in the production of medicinal compounds (Bao Li-jiao, 2013).

Molecular Properties and Electronic Applications

The molecular properties of compounds structurally similar to Methyl 5-bromo-2-cyanobenzoate, such as Methyl 2-amino 5-bromobenzoate, have been extensively studied. These investigations include vibrational studies and analyses of molecular properties using density functional theory. The findings suggest potential applications in electronic fields, particularly in the development of materials with non-linear optical activity (Saxena, Agrawal, & Gupta, 2015).

Synthesis of Antimicrobial and Antifungal Agents

Compounds related to Methyl 5-bromo-2-cyanobenzoate have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives of bromophenol isolated from the red alga Rhodomela confervoides, which are structurally similar to Methyl 5-bromo-2-cyanobenzoate, have shown potential in this field. Although some of these compounds were found inactive against specific human cancer cell lines and microorganisms, the exploration of their antimicrobial properties remains an area of interest (Zhao et al., 2004).

Research in Synthetic Organic Chemistry

Methyl 5-bromo-2-cyanobenzoate and similar compounds have been integral in advancing research in synthetic organic chemistry. They have been used in various reactions, such as the synthesis of benzoxazines and other heterocyclic compounds, demonstrating their versatility as reagents in organic synthesis (Kudo, Furuta, & Sato, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, which means it is harmful if swallowed . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 5-bromo-2-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-13-9(12)8-4-7(10)3-2-6(8)5-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCDKDCBYOOZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697517
Record name Methyl 5-bromo-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-2-cyanobenzoate

CAS RN

714237-95-3
Record name Methyl 5-bromo-2-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Nelson, CR LeBlond, DE Frantz… - The Journal of …, 2004 - ACS Publications
… One (0.4 LCAP) was identified as methyl 5-bromo-2-cyanobenzoate. We attribute this impurity as a result of halogen exchange of the desired product 4 with the CuBr formed during the …
Number of citations: 54 pubs.acs.org

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